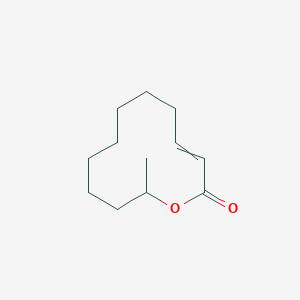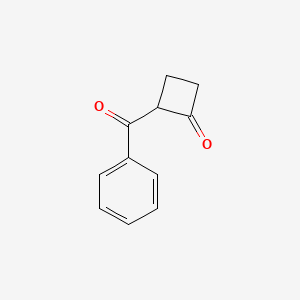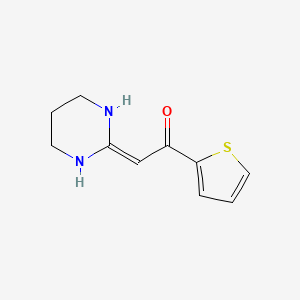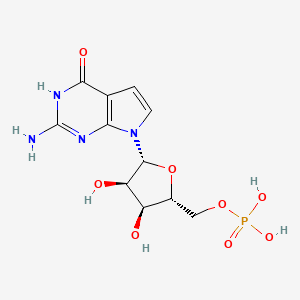
3-(4-Nitroanilino)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitroanilino)prop-2-enal is an organic compound characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a prop-2-enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitroanilino)prop-2-enal typically involves the reaction of 4-nitroaniline with prop-2-enal under specific conditions. One common method involves the condensation reaction between these two compounds, often facilitated by an acid catalyst to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitroanilino)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can lead to carboxylic acids or other oxidized forms .
Scientific Research Applications
3-(4-Nitroanilino)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Nitroanilino)prop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Prop-2-enal: A simpler aldehyde without the nitroaniline moiety.
4-Nitroaniline: Lacks the prop-2-enal structure but contains the nitroaniline group.
Ethane-1,2-diimine: Contains imine groups instead of the aldehyde and nitroaniline moieties.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
83250-96-8 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-(4-nitroanilino)prop-2-enal |
InChI |
InChI=1S/C9H8N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h1-7,10H |
InChI Key |
MGNIZXONZPYUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






silane](/img/structure/B14409949.png)






![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)


